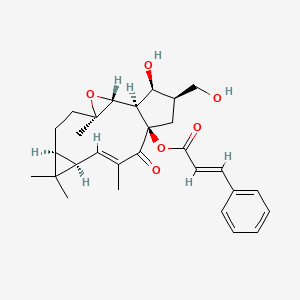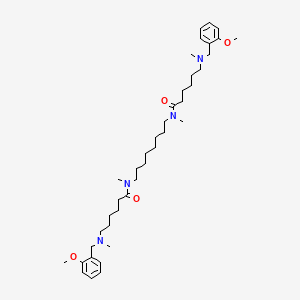
Chloro(triphenylphosphine)gold(I)
Overview
Description
Mechanism of Action
Target of Action
Chloro(triphenylphosphine)gold(I), also known as chlorogold;triphenylphosphane, is a common reagent in gold chemistry . It primarily targets the π-systems of organic compounds . The compound is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones and in the cycloisomerization of enynes containing a cyclic olefin .
Mode of Action
The compound interacts with its targets by activating the π-systems towards addition by heteroatom and carbon nucleophiles . This activation is achieved through the use of a cocatalytic halide abstraction agent .
Biochemical Pathways
The activation of the π-systems leads to the cyclization of O-propargyl carbamates into alkylideneoxazolidinones . This reaction follows a 5-exo-digonal pathway . Additionally, the compound catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes .
Pharmacokinetics
It’s important to note that the compound is soluble in methylene chloride, acetonitrile, benzene, and acetone, but insoluble in water and ethanol . This solubility profile may influence its bioavailability.
Result of Action
The result of the action of Chloro(triphenylphosphine)gold(I) is the formation of alkylideneoxazolidinones from O-propargyl carbamates and the formation of highly-fused, polycyclic dienes from enynes containing a cyclic olefin . These reactions are significant in organic synthesis.
Action Environment
The action of Chloro(triphenylphosphine)gold(I) can be influenced by environmental factors such as the presence of a cocatalytic halide abstraction agent . may also affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Chloro(triphenylphosphine)gold(I) plays a significant role in biochemical reactions, particularly as a catalyst. It catalyzes the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature . Additionally, it catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it acts as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds, which are essential in various biochemical processes .
Cellular Effects
Chloro(triphenylphosphine)gold(I) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that modify cellular components, thereby impacting cellular activities. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chloro(triphenylphosphine)gold(I) involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating them, to exert its effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro(triphenylphosphine)gold(I) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Chloro(triphenylphosphine)gold(I) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Chloro(triphenylphosphine)gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways . For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolite levels . Additionally, the compound can interact with cofactors, enhancing or inhibiting their activity in metabolic processes .
Transport and Distribution
Within cells and tissues, Chloro(triphenylphosphine)gold(I) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions .
Subcellular Localization
The subcellular localization of Chloro(triphenylphosphine)gold(I) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The complex is typically prepared by reducing chloroauric acid with triphenylphosphine in 95% ethanol: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] Alternatively, it can be synthesized by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .
Industrial Production Methods: Industrial production methods for Chloro(triphenylphosphine)gold(I) are not extensively documented, but the laboratory synthesis methods mentioned above are often scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Chloro(triphenylphosphine)gold(I) undergoes various types of reactions, including:
Substitution Reactions: It reacts with silver(I) salts of weakly coordinating anions to generate a weakly bound complex, which is in equilibrium with the catalytically-active species in solution.
Transmetalation Reactions: It reacts with Grignard reagents to form methyl complexes, which can further react with methyllithium to generate lithium di- and tetramethylaurate.
Common Reagents and Conditions:
Silver(I) Salts: Used to generate catalytically-active species.
Grignard Reagents and Methyllithium: Used in transmetalation reactions.
Major Products:
Cationic Gold(I) Catalysts: Formed from reactions with silver(I) salts.
Methyl Complexes: Formed from reactions with Grignard reagents and methyllithium.
Scientific Research Applications
Chloro(triphenylphosphine)gold(I) is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- Chloro(dimethylsulfide)gold(I)
- Chloro(triethylphosphine)gold(I)
- Chloro(trimethylphosphine)gold(I)
Comparison: Chloro(triphenylphosphine)gold(I) is unique due to its stability and versatility as a precursor for cationic gold(I) catalysts. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice for various organic synthesis applications .
Properties
CAS No. |
14243-64-2 |
|---|---|
Molecular Formula |
C18H15AuClP |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
chloro-(triphenyl-λ5-phosphanylidene)gold |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |
Canonical SMILES |
C1=CC=C(C=C1)P(=[Au]Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Pictograms |
Irritant |
Synonyms |
triphenylphosphine gold chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)


